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Compound of Interest

Compound Name:
(2-Chloro-5-iodophenyl)(4-

fluorophenyl)methanone

Cat. No.: B151110 Get Quote

Introduction

(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone, with CAS number 915095-86-2, is a

halogenated benzophenone derivative.[1] It serves as a crucial chemical intermediate in the

synthesis of various active pharmaceutical ingredients (APIs). Notably, it is a key building block

for Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management

of type 2 diabetes, and is also an intermediate in the synthesis of Lenvatinib, a multi-targeted

tyrosine kinase inhibitor for cancer treatment.[2][3][4] The structural integrity and purity of this

intermediate are paramount for the successful and efficient synthesis of these medications.[3]

Chemical Principle: Friedel-Crafts Acylation

The most common and industrially applicable method for synthesizing (2-Chloro-5-
iodophenyl)(4-fluorophenyl)methanone is the Friedel-Crafts acylation.[5] This reaction is a

classic example of electrophilic aromatic substitution.[6] The synthesis involves two primary

stages:

Formation of the Acylium Ion Electrophile: The process begins with the conversion of 2-

chloro-5-iodobenzoic acid into its more reactive acid chloride derivative, 2-chloro-5-

iodobenzoyl chloride. This is typically achieved using a chlorinating agent such as oxalyl

chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).

[7][8] The acid chloride then reacts with a strong Lewis acid catalyst, like anhydrous

aluminum trichloride (AlCl₃), to generate a highly electrophilic acylium ion.[6][9]
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Electrophilic Attack and Aromatization: The electron-rich aromatic ring of fluorobenzene acts

as a nucleophile, attacking the acylium ion. This forms a resonance-stabilized carbocation

intermediate (a sigma complex). The aromaticity is subsequently restored by the loss of a

proton, yielding the final ketone product, (2-Chloro-5-iodophenyl)(4-
fluorophenyl)methanone.[9]

The resulting ketone is deactivated towards further acylation, which prevents polyacylation and

allows for the synthesis of a monoacylated product.[6][10]
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Caption: Chemical synthesis pathway for (2-Chloro-5-iodophenyl)(4-
fluorophenyl)methanone.
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This protocol details the synthesis of (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
via a two-step, one-pot Friedel-Crafts acylation reaction.

Materials and Reagents

Reagent Formula
Mol. Wt. (
g/mol )

Amount (g) Moles (mol) Equiv.

2-Chloro-5-

iodobenzoic

acid

C₇H₄ClIO₂ 282.46 20.0 0.071 1.0

Oxalyl

chloride (2.0

M in DCM)

(COCl)₂ 126.93 9.9 (in 39 mL) 0.078 1.1

N,N-

Dimethylform

amide (DMF)

C₃H₇NO 73.09 ~8 drops catalytic -

Fluorobenzen

e
C₆H₅F 96.10 7.1 0.074 1.04

Anhydrous

Aluminum

Chloride

AlCl₃ 133.34 9.9 0.074 1.04

Dichlorometh

ane (DCM)
CH₂Cl₂ 84.93 As needed - -

Hydrochloric

Acid (1 M)
HCl 36.46 As needed - -

Sodium

Hydroxide (1

M)

NaOH 40.00 As needed - -

Anhydrous

Sodium

Sulfate

Na₂SO₄ 142.04 As needed - -
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Equipment

Round-bottom flask with a magnetic stirrer

Addition funnel

Reflux condenser

Ice bath

Rotary evaporator

Separatory funnel

Standard laboratory glassware

Column chromatography setup

Procedure

Step 1: Preparation of 2-Chloro-5-iodobenzoyl Chloride

To a suspension of 2-chloro-5-iodobenzoic acid (20.0 g, 0.071 mol) in dichloromethane, add

a 2.0 M solution of oxalyl chloride in dichloromethane (39 mL, 0.078 mol).[7][8]

Add 8 drops of DMF as a catalyst. The addition of DMF initiates gas formation.[8]

Stir the suspension at room temperature. The reaction mixture will gradually become a clear

solution over approximately 3 hours.[7][8]

Once the reaction is complete (indicated by the cessation of gas evolution and a clear

solution), concentrate the mixture on a rotary evaporator to remove the solvent and excess

oxalyl chloride.[7][8]

Add 15 mL of fresh dichloromethane and evaporate again to ensure complete removal of

residual reagents.[7]

Step 2: Friedel-Crafts Acylation
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Dissolve the crude 2-chloro-5-iodobenzoyl chloride from Step 1 in 30 mL of dichloromethane

and cool the flask in an ice bath to 0-5 °C.[7]

Add fluorobenzene (7.1 g, 0.074 mol) to the cooled solution.[7]

While maintaining the temperature below 5 °C, add anhydrous aluminum trichloride (9.9 g,

0.074 mol) in small portions.[7][8] The reaction is exothermic and careful temperature control

is critical.

After the addition is complete, continue stirring the reaction mixture at approximately 4 °C for

1 hour.[7]

Step 3: Work-up and Purification

Carefully quench the reaction by slowly pouring the mixture into a beaker containing an ice-

water mixture.[7][8]

Transfer the quenched mixture to a separatory funnel. Separate the organic phase.

Extract the aqueous phase with dichloromethane.[7]

Combine all organic phases and wash sequentially with 1 M hydrochloric acid (twice), water

(once), and 1 M sodium hydroxide solution (twice).[7][8]

Perform a final wash with saturated sodium chloride (brine) solution.[7]

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using

a rotary evaporator to obtain the crude product.[7]

Purify the crude oil via column chromatography to yield (2-Chloro-5-iodophenyl)(4-
fluorophenyl)methanone as a white solid.[7]

Expected Results
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Property Value

Product Name
(2-Chloro-5-iodophenyl)(4-

fluorophenyl)methanone

Appearance White solid[7]

Molecular Formula C₁₃H₇ClFIO[7]

Molecular Weight 360.55 g/mol [7]

Melting Point 64-70 °C[3]

Typical Yield ~20.1 g (78.6%)[7]

Experimental Workflow Visualization
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1. Reactants Setup
Add 2-chloro-5-iodobenzoic acid,
DCM, and oxalyl chloride to flask.

2. Acyl Chloride Formation
Add catalytic DMF.

Stir for 3h at room temp.

3. Solvent Exchange
Evaporate solvent on rotovap.

Add fresh DCM.

4. Cooling & Reagent Addition
Cool to 0-5 °C.

Add fluorobenzene.

5. Catalyst Addition
Add AlCl₃ portion-wise,
keeping temp < 5 °C.

6. Acylation Reaction
Stir at 4 °C for 1h.

7. Quenching
Pour reaction mixture

into ice-water.

8. Extraction
Separate organic layer.

Extract aqueous with DCM.

9. Washing Series
Wash combined organic layers with

HCl, H₂O, NaOH, and brine.

10. Drying & Concentration
Dry over Na₂SO₄, filter,
and evaporate solvent.

11. Purification
Purify crude product via
column chromatography.

Final Product
White solid of

(2-Chloro-5-iodophenyl)
(4-fluorophenyl)methanone

Click to download full resolution via product page

Caption: Step-by-step workflow for the synthesis and purification of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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